molecular formula C18H17NO B2588219 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one CAS No. 36646-79-4

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one

Cat. No.: B2588219
CAS No.: 36646-79-4
M. Wt: 263.34
InChI Key: TWQANWHARNYQGO-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one is an organic compound with the molecular formula C18H17NO and a molecular weight of 263.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with aniline in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted cyclohexenones, phenyl-substituted amines, and various aromatic compounds .

Scientific Research Applications

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one include:

  • 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
  • This compound derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, including the presence of both phenyl and phenylamino groups on the cyclohexenone ring.

Properties

IUPAC Name

3-anilino-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18-12-15(14-7-3-1-4-8-14)11-17(13-18)19-16-9-5-2-6-10-16/h1-10,13,15,19H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQANWHARNYQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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